An In-depth Technical Guide to (5-Bromo-1,3-phenylene)bis(trimethylsilane)
An In-depth Technical Guide to (5-Bromo-1,3-phenylene)bis(trimethylsilane)
CAS Number: 81500-92-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (5-Bromo-1,3-phenylene)bis(trimethylsilane), a versatile organosilane building block. The information compiled herein is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.
Chemical and Physical Properties
(5-Bromo-1,3-phenylene)bis(trimethylsilane), also known as 3,5-bis(trimethylsilyl)bromobenzene, is a transparent liquid at room temperature.[1] Its chemical structure features a central benzene ring substituted with a bromine atom and two trimethylsilyl groups at the 1, 3, and 5 positions, respectively. This substitution pattern makes it a valuable precursor for the synthesis of various tri-substituted aromatic compounds.
A summary of its key chemical and physical properties is presented in the table below. Please note that some of these values are computed and may vary slightly from experimental data.
| Property | Value | Source |
| CAS Number | 81500-92-7 | [1][2][3][4] |
| Molecular Formula | C₁₂H₂₁BrSi₂ | [1][3][4] |
| Molecular Weight | 301.37 g/mol | [1][3] |
| Appearance | Transparent liquid | [1] |
| IUPAC Name | (3-Bromo-5-(trimethylsilyl)phenyl)trimethylsilane | [3] |
| Synonyms | 3,5-Bis(trimethylsilyl)bromobenzene | [1][4] |
| SMILES | C--INVALID-LINK--(C)C1=CC(=CC(=C1)Br)--INVALID-LINK--(C)C | [4] |
| InChI | InChI=1S/C12H21BrSi2/c1-14(2,3)11-7-10(13)8-12(9-11)15(4,5)6/h7-9H,1-6H3 | [3] |
| LogP (Computed) | 3.5395 | [4] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 0 | [4] |
| Rotatable Bond Count | 2 | [4] |
Synthesis
Proposed Synthetic Pathway
The logical precursor for this compound is 1,3,5-tribromobenzene. The synthesis would proceed via a lithium-halogen exchange followed by quenching with an electrophilic silicon source, such as chlorotrimethylsilane. The stoichiometry of the reagents would be critical to achieve the desired bis-silylation while retaining one bromine atom.
A general workflow for this type of transformation is depicted below:
Caption: Proposed synthetic workflow for (5-Bromo-1,3-phenylene)bis(trimethylsilane).
Detailed Hypothetical Experimental Protocol
Materials:
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1,3,5-Tribromobenzene
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n-Butyllithium (in hexanes)
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Chlorotrimethylsilane
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Anhydrous Tetrahydrofuran (THF)
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Anhydrous Diethyl Ether
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Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate
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Inert gas (Argon or Nitrogen)
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an inert gas inlet is charged with 1,3,5-tribromobenzene (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
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Lithiation: n-Butyllithium (2.0 eq) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for a specified period (e.g., 1-2 hours) to ensure complete di-lithiation.
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Silylation: Chlorotrimethylsilane (2.0 eq) is then added dropwise to the reaction mixture, again maintaining the temperature at -78 °C. After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred overnight.
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Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
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Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure (5-Bromo-1,3-phenylene)bis(trimethylsilane).
Note: This is a hypothetical protocol and would require optimization of reaction times, temperatures, and purification methods. All procedures involving organolithium reagents must be carried out under strict anhydrous and inert conditions by trained personnel.
Applications in Research and Drug Development
(5-Bromo-1,3-phenylene)bis(trimethylsilane) serves as a key intermediate in the synthesis of complex organic molecules. Its utility stems from the differential reactivity of the aryl-bromine and aryl-silicon bonds.
Cross-Coupling Reactions
The aryl-bromine bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Stille couplings. These reactions allow for the introduction of a wide range of substituents at the 5-position of the benzene ring. The trimethylsilyl groups can subsequently be transformed or can influence the electronic properties and solubility of the resulting molecule.
The general workflow for a Suzuki-Miyaura cross-coupling reaction is illustrated below:
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Building Block in Medicinal Chemistry
The ability to introduce diverse functionalities onto the central phenyl ring makes this compound a valuable building block in medicinal chemistry. By sequentially performing cross-coupling reactions and other transformations, libraries of compounds with potential biological activity can be synthesized for drug discovery screening. The trimethylsilyl groups can also serve as directing groups or be replaced with other functionalities in later synthetic steps.
Safety and Handling
(5-Bromo-1,3-phenylene)bis(trimethylsilane) is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Hazard Statements:
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Precautionary Measures:
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Wear protective gloves, clothing, eye protection, and face protection.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Use only outdoors or in a well-ventilated area.
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In case of contact with skin or eyes, rinse immediately with plenty of water.
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Store in a well-ventilated place. Keep container tightly closed.
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Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information before handling this compound.
Spectral Data
While a comprehensive set of experimentally determined spectral data is not widely published, the following are expected characteristic signals based on the structure of the molecule.
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the trimethylsilyl protons (a singlet integrating to 18H) and the aromatic protons.
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¹³C NMR: The carbon NMR spectrum will show signals for the methyl carbons of the trimethylsilyl groups and the carbons of the aromatic ring.
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Mass Spectrometry: The mass spectrum should show the molecular ion peak and characteristic isotopic patterns for the presence of one bromine atom.
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Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit characteristic absorption bands for C-H stretching of the aromatic ring and methyl groups, as well as Si-C stretching vibrations.
Researchers are advised to acquire and interpret their own spectral data for confirmation of identity and purity.
Conclusion
(5-Bromo-1,3-phenylene)bis(trimethylsilane) is a valuable and versatile building block for organic synthesis. Its unique substitution pattern allows for the strategic and selective introduction of various functional groups, making it a useful tool for the construction of complex molecules in medicinal chemistry and materials science. While detailed experimental protocols for its synthesis are not extensively documented, its preparation from 1,3,5-tribromobenzene is a feasible approach. Proper safety precautions are essential when handling this compound.
